molecular formula C16H13BrFNO2 B2981887 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-78-5

7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2981887
CAS RN: 1326874-78-5
M. Wt: 350.187
InChI Key: QFFTZNYQMPMUJP-UHFFFAOYSA-N
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Description

7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoxazepine family and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Kinase Inhibitor Development

The benzoxazepine core is a critical component in several kinase inhibitors, demonstrating the importance of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in the development of treatments for cancer and other diseases. For example, S. Naganathan et al. (2015) detailed the process development and scale-up of a benzoxazepine-containing kinase inhibitor, showing its potential in therapeutic applications. This research highlights the compound's role in creating effective kinase inhibitors, which are crucial for regulating cellular processes such as cell growth, signaling, and metabolism (S. Naganathan et al., 2015).

Antiproliferative Activities and Apoptosis Induction

Another application is in the field of oncology, where derivatives of benzoxazepine have been synthesized to investigate their antiproliferative activities and ability to induce apoptosis in cancer cells. Estrella Saniger et al. (2003) synthesized medium benzene-fused oxacycles with the 5-fluorouracil moiety, demonstrating significant inhibitory effects on breast cancer cell growth. This research indicates the compound's potential utility in designing new anticancer agents by increasing lipophilicity to enhance cellular uptake and efficacy (Estrella Saniger et al., 2003).

Synthesis of Benzimidazole Derivatives for Biological Activities

E. Menteşe et al. (2015) explored the synthesis of benzimidazole derivatives containing benzoxazepine, assessing their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This study presents the compound as a scaffold for developing new molecules with potential therapeutic applications, demonstrating its utility in medicinal chemistry for creating compounds with diverse biological activities (E. Menteşe et al., 2015).

Radical Cyclization for Synthesis of Benzazepines

Radical cyclization techniques employing compounds related to 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been developed for the efficient synthesis of benzazepines. A. Kamimura et al. (2003) described a method for synthesizing 2-benzazepines via 7-endo radical cyclization, showcasing the compound's role in facilitating synthetic approaches for complex heterocyclic structures. This research emphasizes the importance of such compounds in organic synthesis, particularly in creating pharmacologically relevant heterocycles (A. Kamimura et al., 2003).

properties

IUPAC Name

7-bromo-4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-13-5-6-15-12(7-13)9-19(16(20)10-21-15)8-11-3-1-2-4-14(11)18/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFTZNYQMPMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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